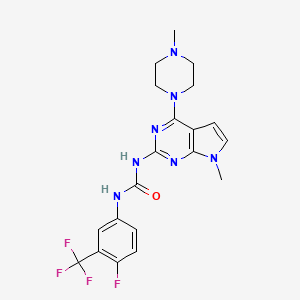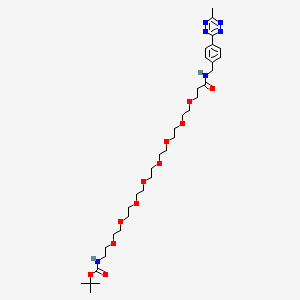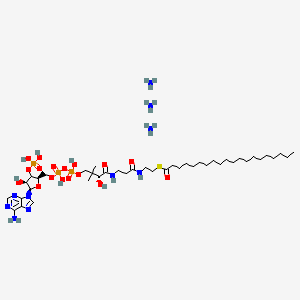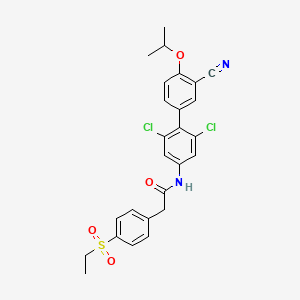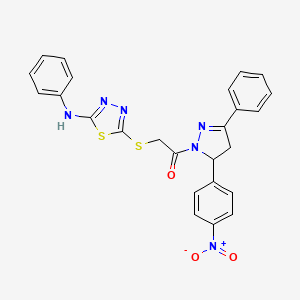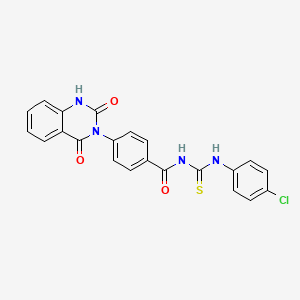
VEGFR-2/c-Met-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VEGFR-2/c-Met-IN-2 is a dual inhibitor targeting both vascular endothelial growth factor receptor 2 (VEGFR-2) and mesenchymal epithelial transition factor (c-Met). These receptors play crucial roles in angiogenesis and tumor growth, making this compound a promising compound in cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of VEGFR-2/c-Met-IN-2 typically involves multi-step organic synthesis. The process starts with the preparation of key intermediates, followed by coupling reactions, cyclization, and purification steps. Common reagents include various organic solvents, catalysts, and protective groups to ensure the specificity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-throughput reactors, and employing advanced purification techniques such as chromatography and crystallization to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
VEGFR-2/c-Met-IN-2 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
VEGFR-2/c-Met-IN-2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of VEGFR-2 and c-Met pathways.
Biology: Employed in cell culture studies to investigate its effects on cell proliferation, migration, and survival.
Medicine: Explored as a potential therapeutic agent in cancer treatment due to its dual inhibitory action on angiogenesis and tumor growth.
Industry: Utilized in the development of new anticancer drugs and formulations
Mécanisme D'action
VEGFR-2/c-Met-IN-2 exerts its effects by binding to the ATP-binding sites of VEGFR-2 and c-Met, thereby inhibiting their kinase activities. This inhibition blocks the downstream signaling pathways involved in cell proliferation, migration, and angiogenesis. Key molecular targets include the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that also targets VEGFR and c-Met.
Cabozantinib: Another dual inhibitor of VEGFR and c-Met with similar applications in cancer therapy
Uniqueness
VEGFR-2/c-Met-IN-2 is unique due to its high specificity and potency in inhibiting both VEGFR-2 and c-Met. This dual inhibition provides a synergistic effect, making it more effective in reducing tumor growth and angiogenesis compared to single-target inhibitors .
Propriétés
Formule moléculaire |
C22H15ClN4O3S |
|---|---|
Poids moléculaire |
450.9 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)carbamothioyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C22H15ClN4O3S/c23-14-7-9-15(10-8-14)24-21(31)26-19(28)13-5-11-16(12-6-13)27-20(29)17-3-1-2-4-18(17)25-22(27)30/h1-12H,(H,25,30)(H2,24,26,28,31) |
Clé InChI |
USQZQKCOSSCRRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)C(=O)NC(=S)NC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Exatecan-amide-bicyclo[1.1.1]pentan-1-ol](/img/structure/B12375881.png)
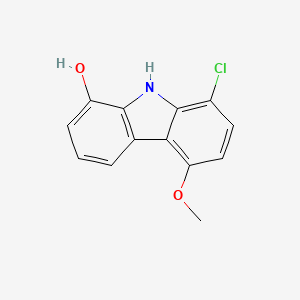
![6-[4-[[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12375890.png)
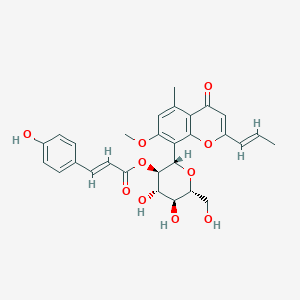
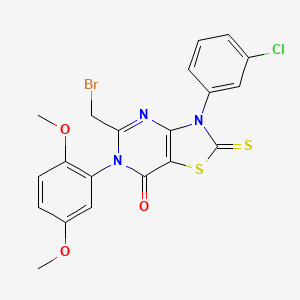
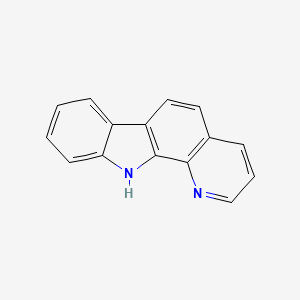
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12375916.png)
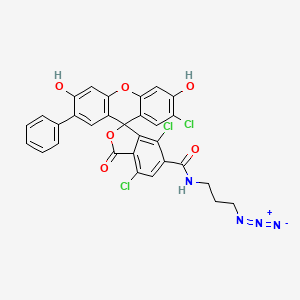
![3-[4-Chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B12375942.png)
